Sigma-2 Receptor Subtype Affinity: (R)- vs. (S)-Dihydrohaloperidol Distinct Binding Profile
The (R)-(+)-enantiomer of dihydrohaloperidol displays sigma-2 receptor affinity (Ki = 31 nM) that is approximately 3.8-fold weaker than the (S)-(-)-enantiomer (Ki = 8.2 nM), while both enantiomers maintain equivalent, high-affinity binding at sigma-1 sites (Ki = 1–2 nM). The parent drug haloperidol shows Ki values of 0.33 nM at sigma-1 and 26 nM at sigma-2. This sigma-2 affinity divergence between enantiomers is the most pronounced stereoselective signal in the dihydrohaloperidol receptor profile [1].
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 31 nM at sigma-2 sites |
| Comparator Or Baseline | (S)-(-)-dihydrohaloperidol: Ki = 8.2 nM at sigma-2; Haloperidol: Ki = 26 nM at sigma-2 |
| Quantified Difference | (R)-enantiomer is ~3.8-fold less potent than (S)-enantiomer at sigma-2; both enantiomers have comparable sigma-1 affinity (Ki = 1–2 nM) |
| Conditions | In vitro radioligand binding: sigma-1 labeled with [³H](+)-pentazocine (rat brain); sigma-2 labeled with [³H]DTG (PC12 cells) |
Why This Matters
This differential sigma-2 affinity allows researchers to use enantiopure (R)-dihydrohaloperidol as a pharmacological tool to distinguish sigma-1-mediated from sigma-2-mediated effects, a discrimination not achievable with racemic reduced haloperidol.
- [1] Jaen, J.C., Caprathe, B.W., Pugsley, T.A., Wise, L.D., Akunne, H. Evaluation of the effects of the enantiomers of reduced haloperidol, azaperol, and related 4-amino-1-arylbutanols on dopamine and sigma receptors. Journal of Medicinal Chemistry, 1993, 36(24), 3929–3936. View Source
